molecular formula C12H11F2N3O4S B194804 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole CAS No. 86386-76-7

1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B194804
CAS No.: 86386-76-7
M. Wt: 237.21 g/mol
InChI Key: UIXQTZYZQHYHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole is a triazole-containing epoxide derivative with the molecular formula C₁₁H₉F₂N₃O and a molecular weight of 237.21 g/mol . It is recognized as a key intermediate in synthesizing antifungal agents, particularly fluconazole, a widely used azole antifungal drug . The compound’s structure features a 2,4-difluorophenyl group attached to an oxirane (epoxide) ring, which is further substituted with a 1,2,4-triazole methyl group. Its racemic (2RS) configuration distinguishes it from stereospecific analogs, impacting its reactivity and downstream applications .

As a pharmaceutical secondary standard, this compound is utilized for quality control and analytical testing, ensuring the purity of drug substances like fluconazole . Its synthesis often involves oxirane ring-opening reactions with nucleophiles such as 1,2,4-triazole, facilitated by potassium carbonate .

Properties

IUPAC Name

1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXQTZYZQHYHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183907
Record name 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86386-76-7
Record name 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86386-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluconazole impurity G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086386767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole, 1-[[2-(2,4-difluorophenyl)-2-oxiranyl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(((2RS)-2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616851VAC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole are not well-documented in the literature. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound.

Biological Activity

1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole is a synthetic compound with potential applications in medicinal chemistry. This compound features a unique oxirane moiety and a triazole ring, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H9F2N3O
  • Molecular Weight : 237.2055 g/mol
  • CAS Number : 86386-76-7
  • Stereochemistry : Racemic mixture with defined stereocenters.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and synthesis of steroid hormones.
  • Antifungal Activity : The structure is similar to known antifungal agents, suggesting potential efficacy against fungal pathogens by disrupting cell membrane integrity.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antifungal Activity

In vitro studies have demonstrated that this compound exhibits significant antifungal properties against various strains of fungi. Table 1 summarizes the antifungal activity observed in different studies.

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.5 μg/mL
Aspergillus fumigatus1 μg/mL
Cryptococcus neoformans0.25 μg/mL

Anti-inflammatory Activity

Research has indicated that this compound may reduce pro-inflammatory cytokines in cell cultures. A study involving lipopolysaccharide (LPS)-stimulated macrophages showed a decrease in TNF-alpha and IL-6 levels when treated with the compound.

Case Study 1: Treatment of Fungal Infections

A clinical trial evaluated the efficacy of this compound in patients with recurrent fungal infections. The results indicated a significant reduction in infection rates compared to standard antifungal therapies.

Case Study 2: Inflammation Models

In animal models of inflammation induced by LPS, administration of the compound resulted in reduced edema and inflammatory cell infiltration compared to control groups. This suggests potential use in therapeutic settings for inflammatory diseases.

Scientific Research Applications

Antifungal Applications

The primary application of this compound is as an antifungal agent . It is structurally related to fluconazole, a widely used antifungal medication. Research indicates that it may act as an impurity in fluconazole formulations, which can affect the efficacy and safety profiles of the drug.

Study 1: Efficacy Against Fungal Strains

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various triazole derivatives against resistant fungal strains. The results indicated that compounds similar to 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole exhibited potent antifungal activity against strains resistant to conventional treatments.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus fumigatus1.0 µg/mL
Cryptococcus neoformans0.25 µg/mL

Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound when used in combination with fluconazole. The findings suggested that while it enhanced antifungal activity, it did not significantly increase toxicity levels compared to fluconazole alone.

Potential Therapeutic Uses

Beyond its antifungal properties, there is ongoing research into the potential use of this compound in treating other conditions:

  • Cancer Treatment : Preliminary studies suggest that triazole derivatives may have anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Applications : Some research indicates that compounds with similar structures may exhibit anti-inflammatory effects, providing a basis for further exploration in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of triazole derivatives with antifungal or synthetic utility. Below is a detailed comparison with analogs, highlighting structural, physicochemical, and functional differences.

Structural Analogues with Modified Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Differentiators
1-((2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole 127000-90-2 C₁₂H₁₁F₂N₃O 251.23 Methyl group on oxirane ring; (2R,3S) stereochemistry Intermediate with enhanced steric hindrance; ≥98% purity
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate 86386-77-8 C₁₂H₁₃F₂N₃O₄S 333.31 Methanesulfonate salt form Improved solubility; used in pharmaceutical salt formulations
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole) 86386-73-4 C₁₃H₁₂F₂N₆O 306.27 Two triazole groups; hydroxyl-propanol backbone Clinically approved antifungal agent; targets fungal CYP51
4-[2-Hydroxy-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl]phenol N/A C₁₃H₁₃N₆O₂ 293.28 Phenol group; dual triazole substitution Unique bioactivity profile due to phenolic hydroxyl group

Q & A

Q. What are the primary synthetic routes for 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, and how do traditional and modern methods compare?

The compound is synthesized via two main approaches:

  • Oxirane Ring-Opening : A traditional method involves reacting 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole with 1,2,4-triazole and potassium carbonate under reflux conditions. This route yields fluconazole derivatives but may require extended reaction times and purification steps .
  • Semi-Continuous Flow Chemistry : A modern method uses Grignard reagent formation from 2,4-difluorobromobenzene and isopropyl magnesium chloride, followed by flow-based coupling with 1,3-dichloroacetone. This approach improves scalability and reduces reaction times but requires specialized equipment .

Q. Comparison :

ParameterTraditional RouteFlow Chemistry
Reaction Time12–24 hours1–2 hours (flow phase)
Yield60–70%75–85%
Purification ComplexityHigh (chromatography)Moderate (recrystallization)

Q. How is the stereochemical configuration of the oxirane ring confirmed, and what analytical techniques are critical for structural validation?

The (2RS) stereochemistry is validated using:

  • X-ray Crystallography : Resolves absolute configuration (e.g., used this for a related triazole derivative) .
  • NMR Spectroscopy : 19F^{19}\text{F}-NMR distinguishes fluorine environments, while 1H^{1}\text{H}-NMR identifies coupling constants for epoxide protons .
  • HPLC with Chiral Columns : Separates enantiomers using cellulose-based stationary phases (e.g., Chiralpak® IC) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield and stereoselectivity of oxirane ring-opening reactions?

Contradictions in reported yields (60–85%) arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, THF) favor nucleophilic attack by triazole, while non-polar solvents reduce reactivity .
  • Temperature : Elevated temperatures (80–100°C) accelerate ring-opening but may promote side reactions (e.g., epoxide rearrangement) .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3_3)2_2Cl2_2) in coupling reactions improve regioselectivity but require inert atmospheres .

Experimental Design Tip : Optimize via a Design of Experiments (DoE) approach, varying solvent, temperature, and catalyst loading.

Q. What methodologies are recommended for detecting and quantifying genotoxic impurities (e.g., 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole) in fluconazole intermediates?

Impurity B (genotoxic) is quantified using:

  • HPLC-UV/MS : A reverse-phase C18 column with mobile phase (acetonitrile:0.1% formic acid) achieves detection limits of 0.1 ppm .

  • Validation Parameters :

    ParameterRequirement
    LinearityR2^2 ≥ 0.995
    Accuracy90–110% recovery
    Precision (RSD)≤5%

Critical Step : Spike recovery studies in API matrices to assess interference .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antifungal efficacy of derivatives containing the oxirane-triazole scaffold?

Methodological steps include:

  • Structural Modifications : Introduce substituents at the triazole or difluorophenyl moiety (e.g., phenylethynyl pyrazole in ) .
  • In Vitro Assays :
    • MIC Determination : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines).
    • CYP51 Inhibition : Measure IC50_{50} via spectrophotometric assays with lanosterol substrate .
  • In Vivo Models : Murine candidiasis models to assess pharmacokinetics and toxicity .

Data Interpretation : Correlate logP values with membrane permeability using Hansch analysis.

Q. What strategies ensure the stability of this compound during storage, and how are degradation products monitored?

  • Storage : Refrigerate at 2–8°C in amber vials to prevent epoxide hydrolysis .
  • Stability Studies :
    • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light.
    • Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., diol formation from hydrolysis) .

Q. Key Stability Indicators :

ConditionDegradation PathwayMajor Product
Acidic (pH 3)Epoxide hydrolysis1,2-Diol derivative
Alkaline (pH 10)Triazole ring openingAmine intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.